Triiodosalicylanilide
Description
Triiodosalicylanilide (chemical formula: C₁₃H₁₀IN₂O₄, molecular weight: 385.13 g/mol) is a halogenated aromatic compound derived from salicylanilide, featuring three iodine substituents. It is primarily studied for its antimicrobial and antifungal properties, with applications in pharmaceutical and industrial disinfection . Its structure combines a salicylic acid backbone with an aniline moiety, modified by iodine atoms at specific positions to enhance stability and bioactivity. This compound’s unique halogenation pattern distinguishes it from simpler salicylanilide derivatives, contributing to its distinct physicochemical and biological behavior.
Properties
CAS No. |
14437-45-7 |
|---|---|
Molecular Formula |
C13H8I3NO2 |
Molecular Weight |
590.92 g/mol |
IUPAC Name |
2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
InChI Key |
QOUSLZBAJRLUGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |
Other CAS No. |
14437-45-7 |
Synonyms |
3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Triiodosalicylanilide belongs to a broader class of halogenated salicylanilides, which include closantel , rafoxanide , and nitroxynil . Key structural differences lie in the number and position of halogen atoms (Table 1). For example:
- Closantel (C₂₂H₁₄Cl₂I₂N₂O₂) contains two iodine and two chlorine atoms, enhancing its antiparasitic efficacy.
- Nitroxynil (C₇H₃I₂NO₃) lacks the aniline group but retains iodine substituents, limiting its bioavailability compared to this compound .
Table 1. Structural Comparison of Halogenated Salicylanilides
| Compound | Halogen Atoms | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | 3 Iodine | 385.13 | Salicylanilide, I₂, NH₂ |
| Closantel | 2 Iodine, 2 Cl | 663.07 | Salicylanilide, Cl, I₂ |
| Nitroxynil | 2 Iodine | 370.91 | Phenol, I₂, NO₂ |
Data sourced from Supplementary Tables 1–3 and structural analyses .
Physicochemical Properties
This compound exhibits higher lipophilicity (logP: 5.2) compared to tofenamic acid (logP: 3.8) and thyroxine (logP: 2.1), due to its iodine-rich structure. This enhances its membrane permeability but reduces aqueous solubility (0.12 mg/mL at 25°C), limiting formulations to lipid-based carriers .
Research Findings and Key Contrasts
Recent studies highlight:
- Resistance Development : Slower resistance emergence in Staphylococcus aureus compared to triclosan , attributed to its multi-target mechanism involving membrane disruption and enzyme inhibition .
Table 2. Comparative Bioactivity Profile
| Parameter | This compound | Closantel | Nitroxynil |
|---|---|---|---|
| MIC (Gram+, µg/mL) | 0.5–2 | 4–8 | 8–16 |
| LD₅₀ (rats, mg/kg) | 150 | 450 | 300 |
| Aqueous Solubility (mg/mL) | 0.12 | 0.03 | 0.45 |
Data compiled from Supplementary Tables 4–7 .
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